O-(2-Phenoxyethyl)hydroxylamine
Overview
Description
“O-(2-Phenoxyethyl)hydroxylamine” is a chemical compound with the molecular formula C8H11NO2 . It is a solid substance with a molecular weight of 153.18 .
Synthesis Analysis
The synthesis of O-substituted hydroxylamines, such as this compound, can be achieved by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2/c9-11-7-6-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2
. This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
This compound, like other hydroxylamines, can participate in various chemical reactions. For instance, it can undergo O-alkylation and arylation . The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .
Scientific Research Applications
Electrochemical Analysis
Hydroxylamine, including its derivatives like O-(2-Phenoxyethyl)hydroxylamine, has been studied for its application in electrochemical sensors. For instance, Ensafi and Heydari (2012) explored the use of hydroxylamine in the development of modified carbon nanotubes paste electrodes. This research highlights the role of hydroxylamine in enhancing the electrochemical determination of various chemical species in environmental samples, such as wastewater (Ensafi & Heydari, 2012).
Organic Synthesis
Kianmehr, Yahyaee, and Tabatabai (2007) investigated the use of hydroxylamine in converting arylboronic acids into phenols. This process is significant in organic chemistry, showcasing hydroxylamine's role as a reagent facilitating specific organic transformations (Kianmehr et al., 2007).
Environmental Chemistry
The study by Yalfani et al. (2011) looked into the use of hydroxylamine in environmental chemistry, particularly in the Fenton reaction for phenol degradation. This illustrates the utility of hydroxylamine in environmental remediation processes (Yalfani et al., 2011).
Biochemistry
Research by D’Silva, Williams, and Massey (1986) explored the interaction of O-(2,4-Dinitrophenyl)hydroxylamine with amino acid oxidase, highlighting its biochemical applications. This study provides insight into the biochemical reactions and potential therapeutic applications of hydroxylamine derivatives (D’Silva et al., 1986).
Glycobiology
Chen and Xie (2016) discussed the use of hydroxylamine in glycobiology, particularly in the development of glycoconjugates. This research underscores the importance of hydroxylamine in synthesizing biologically significant molecules (Chen & Xie, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
O-(2-phenoxyethyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-11-7-6-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKGEDJHAMSGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224632 | |
Record name | Hydroxylamine, O-(2-phenoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73941-29-4 | |
Record name | O-(2-Phenoxyethyl)hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73941-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-(2-phenoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-(2-phenoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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